molecular formula C26H28ClN3O5S B11105581 N-(4-chlorophenyl)-4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

N-(4-chlorophenyl)-4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B11105581
M. Wt: 530.0 g/mol
InChI Key: YZHXXXDOQKGFAD-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-4-METHOXY-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-4-METHOXY-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.

    Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the chlorophenyl, methoxy, and piperazine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-4-METHOXY-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of oxygen atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and chlorophenyl groups, using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, sodium hydride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-CHLOROPHENYL)-4-METHOXY-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-4-METHOXY-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-methoxybenzenesulfonamide
  • N-(2-Methoxyphenyl)piperazine
  • 4-Methoxy-N-(2-oxoethyl)benzenesulfonamide

Uniqueness

N-(4-CHLOROPHENYL)-4-METHOXY-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H28ClN3O5S

Molecular Weight

530.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C26H28ClN3O5S/c1-34-22-11-13-23(14-12-22)36(32,33)30(21-9-7-20(27)8-10-21)19-26(31)29-17-15-28(16-18-29)24-5-3-4-6-25(24)35-2/h3-14H,15-19H2,1-2H3

InChI Key

YZHXXXDOQKGFAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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